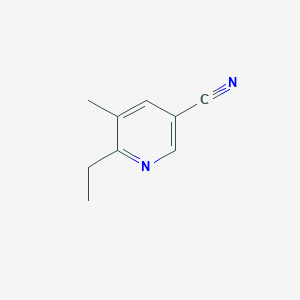

6-Ethyl-5-methylnicotinonitrile

Beschreibung

Eigenschaften

IUPAC Name |

6-ethyl-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-3-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUWKLIMOBVEERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=C1C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 6 Ethyl 5 Methylnicotinonitrile Analogues

Reactions Involving the Nitrile (-CN) Functionality

The nitrile group is a highly versatile functional group in organic synthesis, capable of undergoing a variety of transformations. researchgate.net Its carbon atom is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom can be protonated to enhance this electrophilicity. libretexts.orglibretexts.org

Key reactions of the nitrile group in nicotinonitrile analogues include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. chemistrysteps.comyoutube.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. Complete hydrolysis yields a carboxylic acid. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis begins with the protonation of the nitrile nitrogen, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. libretexts.orgchemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. libretexts.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can facilitate the partial reduction to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com

Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds add to the electrophilic carbon of the nitrile group. libretexts.orgchemistrysteps.com This reaction forms an imine anion intermediate, which upon acidic workup, hydrolyzes to a ketone. chemistrysteps.com This provides a valuable method for carbon-carbon bond formation at the nitrile position.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺, heat or OH⁻, H₂O then H₃O⁺ | Carboxylic Acid (-COOH) | libretexts.orgchemistrysteps.com |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.orgchemistrysteps.com |

| Partial Reduction | 1. DIBAL-H 2. H₂O | Aldehyde (-CHO) | chemistrysteps.com |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone (-C(=O)R) | libretexts.orgchemistrysteps.com |

Reactivity of Ancillary Functional Groups (e.g., Amino, Mercapto)

The introduction of functional groups such as amino (-NH₂) or mercapto (-SH) groups onto the pyridine (B92270) ring dramatically expands the synthetic utility of nicotinonitrile analogues. These groups possess their own distinct reactivity, which can be harnessed for further derivatization and cyclization reactions.

An amino group on the pyridine ring, particularly in a position ortho or para to the ring nitrogen, behaves as a potent nucleophile. libretexts.orgchemistrysteps.comtandfonline.com This nucleophilicity allows it to participate in a variety of reactions:

Condensation Reactions: The amino group can react with aldehydes and ketones to form Schiff bases (imines). tandfonline.com

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of amide derivatives.

Participation in Cyclizations: The nucleophilic amino group is crucial for many annulation reactions where it attacks an electrophilic center, either intramolecularly or intermolecularly, to form a new heterocyclic ring fused to the pyridine core. tandfonline.comnih.gov For instance, the reaction of 3-amino-thieno[2,3-b]pyridine derivatives with triethyl orthoformate or carbon disulfide leads to the formation of pyridothienopyrimidinone systems. tandfonline.com

Nicotinonitrile analogues bearing a mercapto (-SH) group, such as 2-mercaptonicotinonitriles, exist in a tautomeric equilibrium with their corresponding thione (-C=S) forms. researchgate.net This phenomenon is known as thiol-thione tautomerism. researchgate.netcdnsciencepub.com

Equilibrium Position: The position of the equilibrium is significantly influenced by the solvent. Polar solvents and self-association tend to favor the thione tautomer, whereas the thiol form can predominate in dilute solutions of nonpolar solvents. cdnsciencepub.comcdnsciencepub.com In many cases, such as with 1,2,4-triazole-3-thiones, the thione form is the more stable and predominant species. researchgate.net

Chemical Implications: The two tautomers exhibit different reactivity.

The thiol form can be S-alkylated with alkyl halides.

The thione form can be N-alkylated. The thione form is also susceptible to oxidation. For example, on standing in solvents like ethanol (B145695) or dioxane, or upon treatment with mild oxidizing agents, these compounds can be quantitatively transformed into the corresponding symmetrical disulfides. cdnsciencepub.comcdnsciencepub.com This thione-disulfide process can be reversible and has potential implications in biological systems. cdnsciencepub.com

Intramolecular and Intermolecular Cyclization Reactions for Heterocycle Annulation

A hallmark of the chemistry of functionalized nicotinonitriles is their use in constructing fused heterocyclic systems, a process known as annulation. These reactions often involve the nitrile group and an adjacent functional group working in concert. libretexts.orgtandfonline.comresearchgate.net

Thorpe-Ziegler Cyclization: This is a key intramolecular cyclization reaction. For example, ethyl 4-aryl-2-(N-aryl)carbamoylmethylthio-3-cyano-6-methylpyridine-5-carboxylates, when treated with a base like sodium ethoxide, undergo an intramolecular Thorpe-Ziegler cyclization. tandfonline.comresearchgate.net The reaction involves the attack of a carbanion generated adjacent to the ester group onto the electrophilic carbon of the nitrile group, leading to the formation of a 3-aminothieno[2,3-b]pyridine ring system after tautomerization. tandfonline.comresearchgate.net

Synthesis of Thienopyridines: Cyanopyridinethiones are excellent starting materials for the synthesis of thieno[2,3-b]pyridines. tandfonline.comresearchgate.net Reaction with α-halo-ketones, -esters, or -amides, followed by base-catalyzed cyclization, is a common and efficient strategy. For instance, treating 4-aryl-3-cyano-6-(2-thienyl)pyridine-2(1H)-thiones with chloroacetamide in the presence of sodium ethoxide yields 3-amino-4-aryl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carboxamides. tandfonline.com

Formation of Fused Pyrimidines and Triazines: The 3-aminothieno[2,3-b]pyridine derivatives obtained from these cyclizations are themselves versatile intermediates. They can be used to construct further fused rings. For example, reaction with triethyl orthoformate can yield pyridothienopyrimidinone derivatives, while diazotization followed by cyclization can produce pyridothienotriazinone analogues. tandfonline.comnih.gov

| Starting Material Type | Key Reagent(s) | Cyclization Type | Fused Heterocycle Product | Reference |

|---|---|---|---|---|

| Cyanopyridinethione | Chloroacetamide, NaOEt | Intermolecular Condensation/Intramolecular Cyclization | Aminothieno[2,3-b]pyridine | tandfonline.comresearchgate.net |

| S-Alkylated Cyanopyridine (with ester) | NaOEt (base) | Intramolecular Thorpe-Ziegler | Aminothieno[2,3-b]pyridine | tandfonline.comresearchgate.net |

| Aminothieno[2,3-b]pyridine | Triethyl orthoformate | Condensation/Cyclization | Pyridothienopyrimidinone | tandfonline.com |

| Aminothieno[2,3-b]pyridine | 1. NaNO₂/HCl 2. Heat | Diazotization/Cyclization | Pyridothienotriazinone | tandfonline.comnih.gov |

Oxidation and Reduction Processes

The pyridine ring and its substituents can participate in various oxidation and reduction reactions. The outcome of these reactions depends on the specific reagents used and the substitution pattern of the molecule. eopcw.commasterorganicchemistry.com

Reduction: As mentioned previously, the nitrile group is readily reduced to a primary amine using strong hydride reagents. libretexts.orgchemistrysteps.com Catalytic hydrogenation can also be employed, though it may also reduce the pyridine ring under more forcing conditions. The choice of reducing agent is critical for selectivity. libretexts.org

Oxidation: The sulfur atom in thione or thiol derivatives is susceptible to oxidation. Mild oxidizing agents, such as iodine in the presence of a base, hydrogen peroxide, or even atmospheric oxygen in certain solvents, can convert the thiol/thione tautomers into their corresponding disulfides. cdnsciencepub.comresearchgate.net More aggressive oxidation can lead to sulfonic acids. The oxidation of alkyl side chains, such as the ethyl group in the parent compound, or the pyridine ring itself generally requires stronger oxidizing agents and can lead to pyridones or pyridine-N-oxides. The oxidation of nicotine (B1678760) analogues often results in dehydrogenation to form lactams. researchgate.net

Coordination Chemistry: Chelation and Complexation Reactions with Metal Ions

Nicotinonitrile analogues possessing ancillary groups with lone pairs of electrons, such as amino or thione/thiol groups, are excellent ligands for metal ions. tandfonline.com The nitrogen atom of the pyridine ring also has a lone pair and can participate in coordination. purdue.edu

Ligand Behavior: These molecules act as Lewis bases, donating electron pairs to a central metal ion, which acts as a Lewis acid, to form coordination complexes. purdue.eduyoutube.com

Chelation: When a ligand can bind to a metal ion through two or more donor atoms, it is called a polydentate or chelating ligand, and the resulting complex is a chelate. libretexts.orgnih.gov An aminonicotinonitrile or a mercaptonicotinonitrile can act as a bidentate ligand, coordinating to a metal through both the pyridine nitrogen and the nitrogen of the amino group or the sulfur of the thiol group. tandfonline.com This chelation results in the formation of a stable five- or six-membered ring containing the metal ion, which is thermodynamically favorable. nih.gov

Complex Formation: The formation of these metal complexes can alter the physical and chemical properties of the organic ligand, including its reactivity, solubility, and spectroscopic characteristics. The coordination number and geometry of the resulting complex (e.g., tetrahedral, square planar, octahedral) depend on the metal ion, its oxidation state, and the nature of the ligands involved. libretexts.orgyoutube.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton (¹H) NMR for Structural Confirmation and Positional Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule and their neighboring environments. The ¹H NMR spectrum of 6-Ethyl-5-methylnicotinonitrile would be expected to show distinct signals corresponding to the aromatic protons and the protons of the ethyl and methyl substituents.

Based on established chemical shift principles and data from similar structures, the expected ¹H NMR data is as follows:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| H-2 (Pyridine Ring) | 8.5 - 8.7 | Singlet | 1H |

| H-4 (Pyridine Ring) | 7.9 - 8.1 | Singlet | 1H |

| -CH₂- (Ethyl Group) | 2.7 - 2.9 | Quartet | 2H |

| -CH₃ (Methyl Group) | 2.3 - 2.5 | Singlet | 3H |

| -CH₃ (Ethyl Group) | 1.2 - 1.4 | Triplet | 3H |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary slightly.

Carbon-13 (¹³C) NMR for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete mapping of the carbon framework.

The predicted ¹³C NMR spectral data for this compound is outlined below:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C-2 (Pyridine Ring) | 150 - 155 |

| C-3 (Cyano Group Carbon) | 115 - 120 |

| C-4 (Pyridine Ring) | 140 - 145 |

| C-5 (Pyridine Ring) | 125 - 130 |

| C-6 (Pyridine Ring) | 160 - 165 |

| -CN (Nitrile Carbon) | 117 - 122 |

| -CH₂- (Ethyl Group) | 25 - 30 |

| -CH₃ (Methyl Group) | 15 - 20 |

| -CH₃ (Ethyl Group) | 10 - 15 |

Note: This is a predictive table based on analogous compounds. Actual experimental values may vary slightly.

Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, multi-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu For this compound, a key correlation would be observed between the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group, confirming their direct connection. sdsu.edu

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.edu It would be used to definitively link each proton signal to its corresponding carbon atom in the structure, for instance, confirming the attachment of the methyl protons to the methyl carbon. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.edu This is particularly useful for establishing the positions of the substituents on the pyridine (B92270) ring. For example, correlations would be expected between the methyl protons and carbons C-4, C-5, and C-6 of the pyridine ring, and between the methylene protons of the ethyl group and carbons C-5 and C-6, as well as the methyl carbon of the ethyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide further structural confirmation. Key expected fragments would arise from the loss of the ethyl group, the methyl group, or the cyano group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₉H₁₀N₂), the expected monoisotopic mass is approximately 158.0844 g/mol . epa.gov HRMS analysis would confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would display characteristic absorption bands that confirm the presence of the key functional groups:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectrum |

| Nitrile (-C≡N) | Stretching | 2220 - 2260 | IR, Raman |

| Aromatic C-H | Stretching | 3000 - 3100 | IR, Raman |

| Aromatic C=C and C=N | Stretching | 1400 - 1600 | IR, Raman |

| Aliphatic C-H (Ethyl and Methyl) | Stretching | 2850 - 3000 | IR, Raman |

The presence of a strong band in the 2220-2260 cm⁻¹ region is a definitive indicator of the nitrile functional group. vscht.cz The combination of aromatic and aliphatic C-H stretching bands, along with the characteristic aromatic ring vibrations, would provide a complete vibrational fingerprint of the molecule, corroborating the structural information obtained from NMR and mass spectrometry. vscht.czuh.edu

X-ray Diffraction Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction crystallography is the definitive technique for determining this arrangement. However, a comprehensive search of available scientific literature and crystallographic databases did not yield specific X-ray diffraction data for this compound.

While crystallographic studies have been conducted on analogous nicotinonitrile derivatives, providing insights into the common structural motifs and packing arrangements within this class of compounds, no published crystal structure for this compound could be located. The absence of a Crystallographic Information File (CIF) or related datasets means that crucial information such as the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles for this specific molecule remains undetermined.

Therefore, the generation of detailed data tables and an in-depth discussion of the solid-state structure of this compound is not possible at this time. Further empirical research, specifically the growth of a single crystal and subsequent X-ray diffraction analysis, would be required to elucidate these structural details.

Theoretical and Computational Chemistry Investigations of 6 Ethyl 5 Methylnicotinonitrile Systems

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It is widely employed to determine molecular geometries, vibrational frequencies, and electronic properties. nih.gov For nicotinonitrile derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p) or 6-311++G(d,p), are instrumental in optimizing the molecular structure and analyzing its electronic characteristics in the ground state. researchgate.netbhu.ac.inmaterialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. wikipedia.org The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net

DFT calculations are used to compute these energy values. For instance, in studies of related pyran and nicotinonitrile derivatives, DFT methods have been used to calculate HOMO and LUMO energies to understand how molecular interactions occur and to define the chemical reactivity of the molecules. materialsciencejournal.orgresearchgate.net The energy gap helps in characterizing the charge transfer interactions occurring within the molecule.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Related Heterocyclic Compounds

| Compound Class | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | DFT Method/Basis Set | Source |

|---|---|---|---|---|---|

| D-π-A Diazacarbazole Derivatives | -5.23 to -5.00 | -3.23 to -3.00 | 2.00 to 2.23 | Not Specified | researchgate.net |

| D-π-A Indigo Derivatives | -5.75 to -5.52 | -3.74 to -3.51 | 2.01 to 2.23 | Not Specified | researchgate.net |

| Pyran-based Derivative (ACNPPC) | -6.65 | -2.61 | 4.04 | B3LYP/6-311G(d,p) | materialsciencejournal.org |

| Quinoline-2(1H)-one Tautomers | -5.99 to -5.82 | -2.28 to -2.07 | 3.54 to 3.92 | B3LYP/6-31G(d,p) | nih.gov |

Note: The data above is for structurally related compounds and serves to illustrate the typical values obtained from DFT calculations. Specific values for 6-Ethyl-5-methylnicotinonitrile would require a dedicated computational study.

Global chemical reactivity descriptors, such as ionization potential (IP = -EHOMO) and electron affinity (EA = -ELUMO), can be derived from these orbital energies to further quantify reactivity. nih.gov

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. deeporigin.com It is invaluable for predicting how a molecule will interact with other species, particularly for identifying sites susceptible to electrophilic and nucleophilic attack. bhu.ac.in The MEP map is color-coded: regions of negative potential (typically red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (typically blue) are electron-poor and represent likely sites for nucleophilic attack. bhu.ac.inresearchgate.net

For a molecule like this compound, an MEP map would likely show a region of high electron density (red/yellow) around the nitrogen atom of the nitrile group (-C≡N) and the pyridine (B92270) ring nitrogen, indicating their nucleophilic character. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the ethyl and methyl groups. bhu.ac.in Such maps are crucial in rational drug design for understanding and optimizing the electrostatic complementarity between a ligand and its biological target. deeporigin.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that provide detailed information on the conformational flexibility and dynamics of a molecule. deeporigin.com

For this compound, MD simulations could be employed to:

Explore Conformational Space: Analyze the rotation around the single bond connecting the ethyl group to the pyridine ring to identify the most stable and low-energy conformations.

Study Solvent Effects: Simulate the molecule in different solvents to understand how the solvent environment affects its structure and dynamics.

Investigate Molecular Interactions: In a broader context, MD simulations are essential for studying how a ligand like this compound binds to a biological target, such as a protein receptor. These simulations can reveal the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the ligand-receptor complex and can be used to estimate binding free energies.

Tools like VMD (Visual Molecular Dynamics) and molecular modeling programs are used to visualize and analyze the trajectories produced by MD simulations. deeporigin.com

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule, encoded by numerical values known as "descriptors," determine its activity.

In the context of nicotinonitrile derivatives, QSAR studies have been successfully applied to support observed biological properties, such as bronchodilation. nih.gov A typical QSAR study involves:

Data Set Preparation: Assembling a series of related compounds (like various substituted nicotinonitriles) with measured biological activity (e.g., IC50 values).

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include constitutional, topological, geometric, and quantum-chemical descriptors (like HOMO/LUMO energies, dipole moment, etc.).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms like decision trees, to build a mathematical model that relates the descriptors to the observed activity. nih.govnih.gov

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues of this compound for a specific therapeutic purpose. nih.gov

Theoretical Studies on Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials have applications in photonic technologies like optical switching and data processing. researchgate.net Organic molecules with extended π-conjugated systems often exhibit significant NLO properties. Theoretical calculations, particularly DFT, are a powerful tool for predicting the NLO response of a molecule. researchgate.net

The key NLO parameters calculated are:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): The primary determinant of a molecule's second-order NLO response, which is responsible for effects like second-harmonic generation (SHG). researchgate.netrsc.org

For a molecule to have a non-zero β value, it must be non-centrosymmetric. The presence of electron-donating groups (like alkyl groups) and electron-withdrawing groups (like the nitrile group) connected by a π-system (the pyridine ring) in this compound suggests it could possess NLO properties. Theoretical studies would involve optimizing the geometry and then calculating the μ, α, and β tensors using DFT, often with a functional like B3LYP and a diffuse basis set such as 6-311+G(d,p). researchgate.net The calculated values are often compared to those of a standard NLO material, such as urea, to gauge their potential.

An exploration into the chemical compound this compound reveals a scaffold ripe for structural modification and the design of diverse derivatives. This article delves into the synthetic strategies employed to create a wide array of related compounds, the methods for precise control over substituent placement, the construction of complex fused and spirocyclic systems, and the role of computational chemistry in guiding the rational design of novel analogs.

Advanced Applications in Contemporary Chemical Research

Role as Versatile Synthetic Intermediates for Complex Organic Compounds

The strategic placement of alkyl and nitrile functionalities on the pyridine (B92270) core endows 6-Ethyl-5-methylnicotinonitrile with considerable potential as a versatile building block for the synthesis of more complex organic compounds. The nitrile group, in particular, is a highly valuable functional group in organic synthesis, amenable to a wide array of chemical transformations.

Research into the reactivity of related nicotinonitrile derivatives has demonstrated their utility in constructing fused heterocyclic systems, which are prevalent in pharmacologically active molecules and functional materials. For instance, the cyclization reactions of nicotinonitriles can lead to the formation of thieno[2,3-b]pyridines, pyridopyrimidines, and other polycyclic aromatic structures. While specific examples detailing the use of this compound in the synthesis of complex natural products or blockbuster drugs are not widely documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds.

The general reactivity of activated nitriles, such as the one present in this compound, allows for their participation in multi-component reactions, providing a streamlined approach to complex molecular architectures from simple precursors. These reactions are highly valued in medicinal chemistry for the rapid generation of compound libraries for drug discovery. Nicotinonitrile derivatives have been shown to be effective starting materials for the synthesis of compounds with potential applications as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov

The ethyl and methyl groups on the pyridine ring of this compound can also influence its reactivity and the properties of the resulting compounds. These alkyl groups can modulate the electronic nature of the pyridine ring and provide steric hindrance that can be exploited for regioselective reactions.

Applications in Material Science

The unique combination of a polar nitrile group and a thermally stable aromatic ring suggests that this compound and its derivatives could find applications in the field of material science.

Integration into Polymer Chemistry for Network Formation

While direct studies on the integration of this compound into polymer networks are scarce, the chemistry of nitriles offers several possibilities for this application. The nitrile group can undergo polymerization or be converted to other functional groups, such as amines or carboxylic acids, which can then act as monomers or cross-linking agents in polymerization reactions.

For example, the trimerization of nitriles to form triazine rings is a well-established reaction that can lead to the formation of highly cross-linked and thermally stable polymer networks. The presence of the pyridine ring in this compound could further enhance the thermal stability of such materials. The reactivity of alkyl-substituted lactones has been studied in ring-opening polymerization to create polyesters with tailored microstructures, indicating a potential pathway for incorporating similar functional groups into polymers. maastrichtuniversity.nl

Modification of Material Properties (e.g., Thermal Stability)

The thermal degradation of polymers is a critical factor that limits their application at high temperatures. wikipedia.orgnist.govresearchgate.netresearchgate.net The incorporation of aromatic and heterocyclic units, such as the pyridine ring in this compound, into a polymer backbone is a known strategy to enhance thermal stability. The rigid structure and high bond dissociation energies of the aromatic system contribute to a higher decomposition temperature.

Utility as Chemical Probes for Investigating Molecular Mechanisms in Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or in vivo context. nih.gov Nicotinonitrile derivatives have shown promise as fluorescent materials, a key property for many chemical probes. researchgate.netresearchgate.net

While there is no direct evidence of this compound being used as a chemical probe, its core structure is related to compounds that have been developed for such purposes. For example, fluorescent probes for imaging nicotinic acetylcholine (B1216132) receptors have been synthesized. nih.gov These probes often contain a nitrogen-based heterocyclic core responsible for binding to the receptor.

The nicotinonitrile moiety itself can act as a fluorophore, and its photophysical properties can be tuned by the substituents on the pyridine ring. The ethyl and methyl groups on this compound could potentially modulate its fluorescence quantum yield and emission wavelength, making it a candidate for the development of novel fluorescent probes. Further research would be required to explore its specific binding affinity and selectivity for biological targets.

Catalytic Roles in Organic Transformations

The search for novel and efficient catalysts is a major driver in modern organic synthesis. While this compound is more commonly viewed as a reactant or building block, the possibility of it or its derivatives playing a catalytic role should not be dismissed.

Although no studies have been found that explicitly report the catalytic activity of this compound, related pyridine-based molecules are known to act as organocatalysts. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, allowing it to function as a Lewis base and activate substrates in a reaction.

Future Research Perspectives and Emerging Directions

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For compounds like 6-Ethyl-5-methylnicotinonitrile, this translates into a focused effort to develop synthetic routes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach is the adoption of "green chemistry" principles in the synthesis of nicotinonitrile derivatives. jetir.org This involves the use of environmentally friendly solvents, such as water or ethanol (B145695), and the development of one-pot, multi-component reactions (MCRs). jetir.org MCRs are particularly advantageous as they allow for the combination of multiple starting materials in a single step, which significantly reduces reaction time, solvent usage, and purification steps. jetir.org For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of related nicotinonitrile derivatives, highlighting a potential pathway for the greener synthesis of this compound. jetir.org

Recent research has also explored the use of novel heterogeneous catalysts, such as nanomagnetic metal-organic frameworks, for the synthesis of nicotinonitriles. acs.org These catalysts offer the advantage of being easily separable from the reaction mixture and can be recycled, further contributing to the sustainability of the process. researchgate.net The application of such catalysts in solvent-free conditions represents a significant step towards environmentally benign production methods. acs.orgresearchgate.net

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Nicotinonitriles

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses hazardous organic solvents | Employs water, ethanol, or solvent-free conditions |

| Catalysts | May use homogeneous catalysts that are difficult to separate | Utilizes recyclable heterogeneous catalysts (e.g., nanomagnetic MOFs) |

| Reaction Steps | Typically multi-step synthesis | Often employs one-pot, multi-component reactions |

| Waste Generation | Higher generation of waste products | Minimized waste through higher atom economy |

| Energy Consumption | May require high temperatures and prolonged reaction times | Can proceed under milder conditions with shorter reaction times |

Elucidation of Novel Reactivity Patterns and Unexplored Transformation Pathways

The reactivity of the nicotinonitrile scaffold, while well-studied, still holds potential for the discovery of novel chemical transformations. Future research will likely focus on exploring the untapped reactivity of the cyano and pyridine (B92270) functionalities within the this compound molecule. This could involve the investigation of new catalytic systems to achieve previously inaccessible chemical modifications.

For example, the development of cooperative vinylogous anomeric-based oxidation (CVABO) mechanisms has opened new avenues for the synthesis of nicotinonitrile derivatives. acs.org This concept could be applied to this compound to explore new reaction pathways and generate novel derivatives with unique properties. The strategic modification of substituents at various positions on the pyridine ring can significantly influence the biological and chemical properties of nicotinonitriles, making the exploration of new transformations a key area of research. acs.org

Advancements in Computational Chemistry for Predictive Synthesis and Design

Computational chemistry is becoming an indispensable tool in modern chemical research, offering the ability to predict molecular properties and reaction outcomes. For this compound, computational methods can be employed to:

Predict Reactivity: Density Functional Theory (DFT) and other quantum mechanical calculations can provide insights into the electron distribution and reactivity of the molecule, helping to predict the most likely sites for chemical attack and guiding the design of new reactions.

Design Novel Catalysts: Computational modeling can be used to design and screen potential catalysts for specific transformations, accelerating the discovery of more efficient and selective synthetic routes. researchgate.net

Elucidate Reaction Mechanisms: Computational studies can help to unravel complex reaction mechanisms, providing a deeper understanding of how transformations occur and enabling the optimization of reaction conditions.

Integration of Automation and High-Throughput Screening in Chemical Discovery

The integration of automation and high-throughput screening (HTS) is revolutionizing the process of chemical discovery and development. nih.gov These technologies enable the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the identification of molecules with desired properties. nsc.ru

For this compound, an automated synthesis platform could be developed to generate a diverse range of derivatives by systematically varying the substituents on the pyridine ring. These libraries could then be subjected to HTS to identify compounds with interesting biological activities or material properties. nsc.ru This approach, which combines parallel experimentation with statistical design of experiments, allows for the efficient exploration of vast chemical spaces and can dramatically shorten the timeline for a new discovery. nih.gov

Conceptualization and Synthesis of Next-Generation Nicotinonitrile-Based Scaffolds

The nicotinonitrile core is a versatile scaffold that can be found in numerous biologically active compounds and functional materials. ekb.egekb.egresearchgate.net Future research will focus on the conceptualization and synthesis of next-generation scaffolds based on the this compound framework. This will involve the strategic incorporation of this core into larger, more complex molecular architectures to create novel compounds with enhanced or entirely new functionalities.

The development of nicotinonitrile-based hybrids, where the core is combined with other pharmacologically active moieties, is a particularly promising area. ekb.egekb.eg This approach has already led to the discovery of compounds with a wide range of biological activities. By applying this strategy to this compound, researchers can aim to develop new therapeutic agents or functional materials with tailored properties.

Q & A

Q. Q1. What are the recommended safety protocols for handling 6-Ethyl-5-methylnicotinonitrile in laboratory settings?

Answer:

- Respiratory protection: Use NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) based on exposure levels. Full-face respirators are advised for high-concentration work .

- Skin/eye protection: Wear chemically resistant gloves (e.g., nitrile) and safety goggles. Full-body protective clothing is mandatory due to potential carcinogenicity (IARC/ACGIH classifications) .

- Environmental controls: Prevent drainage contamination via sealed waste containers and secondary containment trays .

Q. Q2. How should researchers optimize synthetic routes for this compound to improve yield and purity?

Answer:

- Reaction monitoring: Use HPLC or GC-MS to track intermediates and byproducts. For structurally similar nitriles (e.g., 2,5-Dichloro-4,6-dimethylnicotinonitrile), reaction conditions like temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or acetonitrile) significantly influence yield .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures are effective for isolating high-purity products (>95%) .

Q. Q3. What analytical techniques are most reliable for characterizing this compound?

Answer:

- Structural elucidation: Combine - and -NMR to confirm substitution patterns (e.g., ethyl and methyl groups at positions 6 and 5). Compare spectral data with analogs like Ethyl 2-hydroxy-5-nitronicotinate (CAS 156896-54-7) for validation .

- Purity assessment: Use differential scanning calorimetry (DSC) to verify melting point consistency (e.g., ~99°C for related nitriles) and LC-MS to detect trace impurities .

Advanced Research Questions

Q. Q4. How can computational modeling resolve contradictory reactivity data for this compound in nucleophilic substitution reactions?

Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example, methyl/ethyl substituents may sterically hinder attack at position 4, directing reactivity to position 2 .

- Kinetic simulations: Use software like Gaussian or ORCA to model reaction pathways and identify rate-limiting steps. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate discrepancies .

Q. Q5. What strategies are effective in addressing conflicting toxicological profiles reported for nitrile derivatives like this compound?

Answer:

- Comparative toxicogenomics: Cross-reference data from structurally similar compounds (e.g., 6-Amino-5-nitropicolinonitrile) using databases like PubChem or TOXNET. Focus on shared metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- In vitro assays: Conduct MTT assays on human cell lines (e.g., HepG2) to assess acute cytotoxicity. Pair with Ames tests for mutagenicity screening, ensuring protocols align with OECD guidelines .

Q. Q6. How should researchers design experiments to investigate the catalytic applications of this compound in heterocyclic synthesis?

Answer:

- Substrate scope analysis: Test reactivity with diverse electrophiles (e.g., aryl halides, aldehydes) under Pd-catalyzed cross-coupling or acid-mediated cyclization conditions. Document yields and byproducts systematically .

- Mechanistic probes: Isotopic labeling (e.g., -nitrile) or in situ IR spectroscopy can track intermediate formation. For example, monitor nitrile → ketone conversions in real time .

Methodological Best Practices

Q. Q7. How to ensure reproducibility when documenting synthetic procedures for this compound?

Answer:

- Detailed protocols: Include exact molar ratios, solvent grades, and equipment specifications (e.g., Schlenk line for air-sensitive steps). For example: "Stir at 80°C under for 12 h using anhydrous DMF (99.8% purity)" .

- Data transparency: Provide raw NMR spectra, chromatograms, and crystallographic data (if available) in supplementary materials. Use standardized formats (e.g., CIF files for crystal structures) .

Q. Q8. What statistical approaches are suitable for analyzing contradictory physicochemical data (e.g., solubility, stability) across studies?

Answer:

- Meta-analysis: Apply weighted least squares regression to harmonize disparate datasets. For instance, adjust solubility values for temperature/pH variations reported in literature .

- Error propagation models: Quantify uncertainties in measurements (e.g., ±0.5°C for melting points) using tools like R or Python’s SciPy library. Report confidence intervals (95% CI) in comparative tables .

Data Presentation Standards

Q. Q9. How to format tables and figures for publications involving this compound?

Answer:

-

Tables: Label columns with units (e.g., "Yield (%)" or " (nm)"). Include footnotes for non-standard abbreviations. Example:

Entry Solvent Temp (°C) Yield (%) 1 Ethanol 80 78 -

Figures: Use vector graphics (e.g., SVG) for reaction schemes. Annotate key peaks in NMR spectra with δ values (e.g., "δ 2.35, singlet, CH)" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.